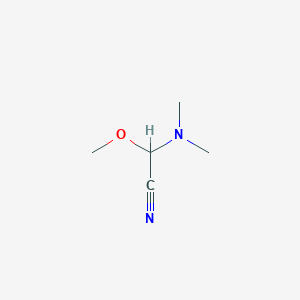

2-(Dimethylamino)-2-methoxyacetonitrile

説明

2-(Dimethylamino)-2-methoxyacetonitrile is a nitrile derivative featuring both dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) functional groups attached to the same carbon atom. The dimethylamino group confers basicity and nucleophilic character, while the methoxy group may modulate electronic effects, influencing reactivity and solubility.

特性

分子式 |

C5H10N2O |

|---|---|

分子量 |

114.15 g/mol |

IUPAC名 |

2-(dimethylamino)-2-methoxyacetonitrile |

InChI |

InChI=1S/C5H10N2O/c1-7(2)5(4-6)8-3/h5H,1-3H3 |

InChIキー |

RNKFQKGZTYZLGM-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(C#N)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-methoxyacetonitrile typically involves the reaction of dimethylamine with methoxyacetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the methoxyacetonitrile, followed by the addition of dimethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 2-(Dimethylamino)-2-methoxyacetonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions: 2-(Dimethylamino)-2-methoxyacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Strong nucleophiles such as alkoxides or amines can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted nitriles with various functional groups.

科学的研究の応用

2-(Dimethylamino)-2-methoxyacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

Industry: Used in the production of specialty chemicals and as a building block for polymers and other materials.

作用機序

The mechanism of action of 2-(Dimethylamino)-2-methoxyacetonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and reactivity. These interactions can influence the compound’s behavior in biological systems and its effectiveness as a chemical reagent.

類似化合物との比較

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2-(Dimethylamino)-2-methoxyacetonitrile* | Not provided | C₅H₈N₂O | 128.13 (calc.) | -N(CH₃)₂, -OCH₃ |

| 2-(2-Bromophenyl)-2-methoxyacetonitrile | 1415388-63-4 | C₉H₈BrNO | 226.07 | Bromophenyl, -OCH₃ |

| 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile | 85574-14-7 | C₁₃H₁₇N₂O | 217.29 | -N(C₂H₅)₂, 4-methoxyphenyl |

| 2-(Benzyloxy)acetonitrile | 13620-31-0 | C₉H₉NO | 147.17 | Benzyloxy (-OCH₂C₆H₅) |

*Hypothetical structure inferred from analogs.

Physical Properties and Stability

- 2-(Dimethylamino)-2-methoxyacetonitrile: Likely a liquid at room temperature (inferred from 2-dimethylaminoacetonitrile, a light-yellow liquid ).

- 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile: Higher molecular weight (217.29 vs. 128.13) suggests increased melting point and reduced volatility compared to the dimethylamino variant .

- 2-(Methyleneamino)acetonitrile: Simpler structure (C₃H₄N₂) implies higher volatility .

Reactivity Insights :

- Bromophenyl substituents (as in 2-(2-bromophenyl)-2-methoxyacetonitrile) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

- In polymer chemistry, dimethylamino groups (as in 2-(dimethylamino) ethyl methacrylate) improve resin cement reactivity when paired with co-initiators like diphenyliodonium hexafluorophosphate (DPI) .

Table 2: Hazard Profiles

| Compound Name | Flammability | Key Hazards | Storage Requirements |

|---|---|---|---|

| 2-(Dimethylamino)-2-methoxyacetonitrile* | High (inferred) | Releases HCN in fire, skin/eye irritant | Avoid oxidizers, strong acids |

| 2-(2-Bromophenyl)-2-methoxyacetonitrile | Moderate | Stable at 4°C; halogen-mediated toxicity | Refrigerate (4°C) |

| 2-Dimethylaminoacetonitrile | High | Flammable, releases HCN | Ventilated, cool environment |

生物活性

2-(Dimethylamino)-2-methoxyacetonitrile (DMAMN) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C5H10N2O

- Molecular Weight : 114.15 g/mol

- IUPAC Name : 2-(Dimethylamino)-2-methoxyacetonitrile

DMAMN exhibits its biological effects primarily through the modulation of neurotransmitter systems. Its structure allows it to interact with various receptors, potentially influencing pathways involved in:

- Neurotransmission : Acting as a modulator for acetylcholine and other neurotransmitters.

- Cell Signaling : Influencing intracellular signaling pathways that regulate cell growth and apoptosis.

Antiviral Activity

Recent studies have indicated that DMAMN possesses antiviral properties, particularly against certain RNA viruses. The mechanism involves the inhibition of viral replication by interfering with the viral life cycle at various stages, including entry and replication.

Anticancer Properties

DMAMN has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, with specific emphasis on:

- Cell Line Studies : DMAMN demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- IC50 Values : In studies involving MCF-7 breast cancer cells, DMAMN exhibited an IC50 value of approximately 15 µM, indicating significant potency.

Case Studies

-

Study on Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects of DMAMN on human breast cancer cells (MCF-7).

- Findings : The compound induced apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

- : DMAMN may serve as a lead compound for developing new anticancer therapies.

-

Antiviral Efficacy Against Influenza Virus

- Objective : To assess the antiviral activity of DMAMN against influenza virus strains.

- Methodology : In vitro assays were conducted to determine the effect of DMAMN on viral titers.

- Results : A significant reduction in viral load was observed at concentrations above 10 µM, suggesting potential as an antiviral agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Dimethylamino)-2-methoxyacetonitrile | Anticancer, Antiviral | 15 | Apoptosis induction, Viral replication inhibition |

| Acyclovir | Antiviral | 0.5 | DNA polymerase inhibition |

| Gemcitabine | Anticancer | 0.1 | Nucleotide analog interference |

Toxicological Considerations

While DMAMN shows promising biological activity, its safety profile must be considered. Toxicological studies are essential for understanding potential side effects and establishing safe dosage levels for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。